1-(3-Trifluoromethylbenzyl)cyclopropanamine
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Overview
Description
1-(3-Trifluoromethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C11H12F3N. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Trifluoromethylbenzyl)cyclopropanamine typically involves the reaction of 3-trifluoromethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Trifluoromethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-(3-Trifluoromethylbenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropanamine moiety can modulate the compound’s overall reactivity and stability, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Trifluoromethylbenzyl)cyclopropanamine: Similar structure but with the trifluoromethyl group at the para position.
1-(2-Trifluoromethylbenzyl)cyclopropanamine: Similar structure but with the trifluoromethyl group at the ortho position.
1-(3-Trifluoromethylphenyl)cyclopropanamine: Similar structure but with the trifluoromethyl group directly attached to the phenyl ring.
Uniqueness
1-(3-Trifluoromethylbenzyl)cyclopropanamine is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10/h1-3,6H,4-5,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENMXMCXVAKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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